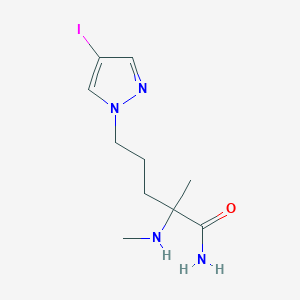
5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Vorbereitungsmethoden
The synthesis of 5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide typically involves multiple steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Amidation: The iodinated pyrazole is reacted with 2-methyl-2-(methylamino)pentanoic acid to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide undergoes various chemical reactions:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including potential pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide include:
4-Iodo-1-methyl-1H-pyrazole: This compound shares the pyrazole ring and iodine substitution but lacks the pentanamide moiety.
5-Iodo-1-methyl-1H-pyrazole: Similar in structure but with different substitution patterns on the pyrazole ring.
4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine: Contains a pyrazole ring with iodine substitution, but with a pyrimidine ring attached.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanamide group, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17IN4O |
|---|---|
Molekulargewicht |
336.17 g/mol |
IUPAC-Name |
5-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
InChI |
InChI=1S/C10H17IN4O/c1-10(13-2,9(12)16)4-3-5-15-7-8(11)6-14-15/h6-7,13H,3-5H2,1-2H3,(H2,12,16) |
InChI-Schlüssel |
ZIVDURSMONHNTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN1C=C(C=N1)I)(C(=O)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


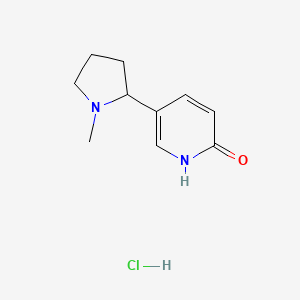

![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
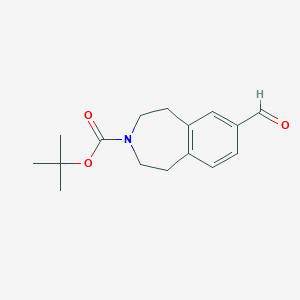
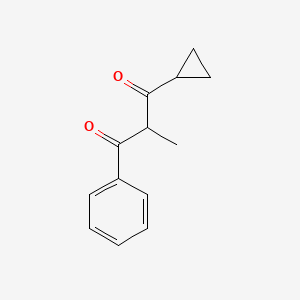
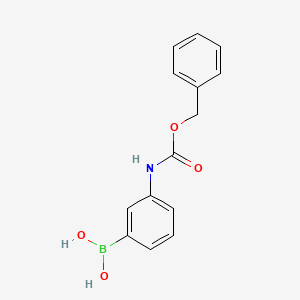
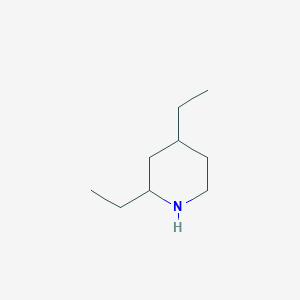
![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
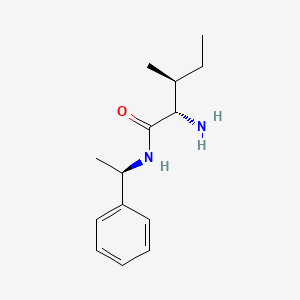
![2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15302224.png)
amine hydrochloride](/img/structure/B15302225.png)
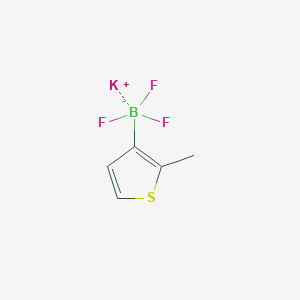

![3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15302243.png)
